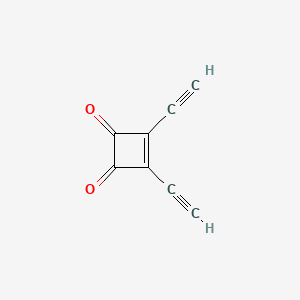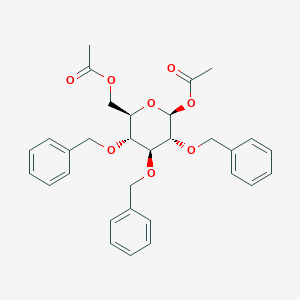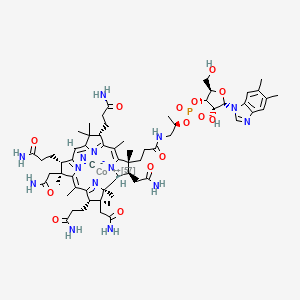
1,1,4,4-Tetrachlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4-Tetrachlorobutane is a chlorinated hydrocarbon with the molecular formula C4H6Cl4 It is a derivative of butane where four hydrogen atoms are replaced by chlorine atoms at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetrachlorobutane can be synthesized through the chlorination of butane. The process involves the addition of chlorine gas to butane under controlled conditions. The reaction is typically carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In an industrial setting, this compound is produced by accommodating a reaction liquid containing 3,4-dichloro-1-butene in a reaction vessel. Chlorine gas is then supplied to the gas-phase portion of the reaction vessel, reacting with the 3,4-dichloro-1-butene to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,4,4-Tetrachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products include various substituted butanes depending on the nucleophile used.
Oxidation Reactions: Products include chlorinated alcohols or ketones.
Reduction Reactions: Products include partially or fully dechlorinated butanes.
Wissenschaftliche Forschungsanwendungen
1,1,4,4-Tetrachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,4,4-tetrachlorobutane involves its interaction with molecular targets through its chlorine atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The pathways involved depend on the specific conditions and reagents used in the reactions.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrachlorobutane: A chloroalkane with chlorine atoms at positions 1, 2, 3, and 4.
1,2,2,4-Tetrachlorobutane: Another isomer with chlorine atoms at positions 1, 2, 2, and 4
Uniqueness: 1,1,4,4-Tetrachlorobutane is unique due to the specific positioning of its chlorine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure makes it valuable for specific applications where other isomers may not be suitable.
Eigenschaften
CAS-Nummer |
33455-24-2 |
|---|---|
Molekularformel |
C4H6Cl4 |
Molekulargewicht |
195.9 g/mol |
IUPAC-Name |
1,1,4,4-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c5-3(6)1-2-4(7)8/h3-4H,1-2H2 |
InChI-Schlüssel |
IXFRXRYBVZIBDO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(Cl)Cl)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



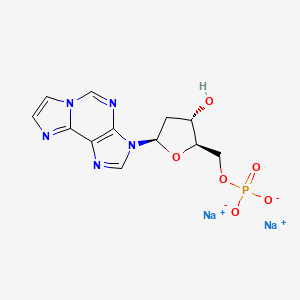
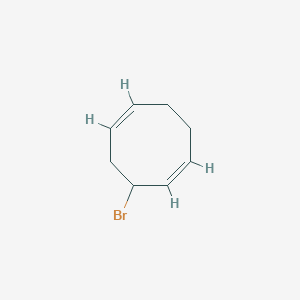

![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
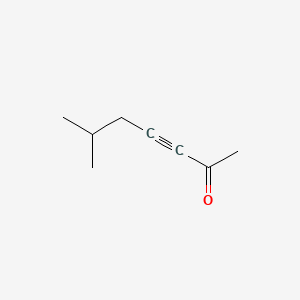
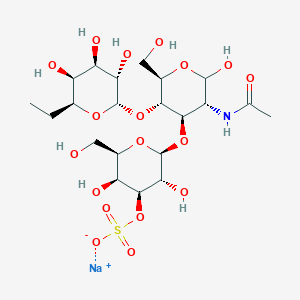
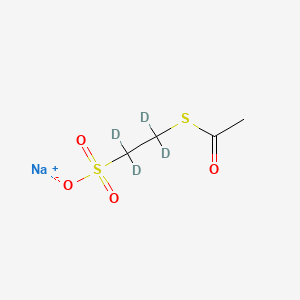
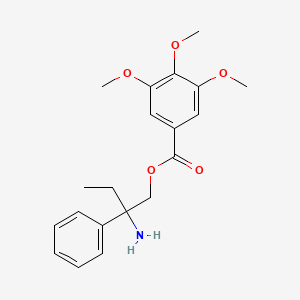
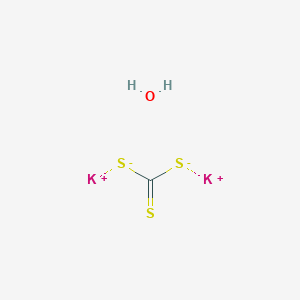
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
